Cas no 5021-45-4 (2-(4-Bromophenyl)quinoxaline)

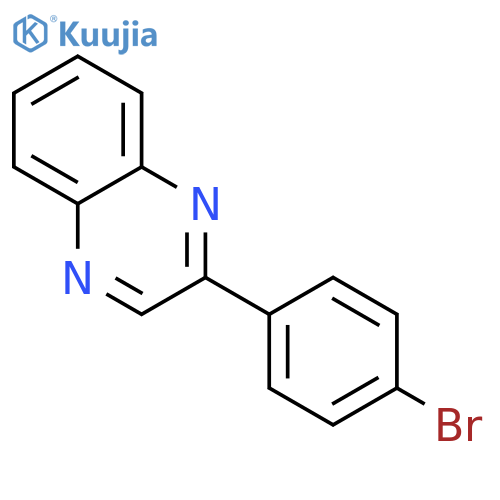

2-(4-Bromophenyl)quinoxaline structure

商品名:2-(4-Bromophenyl)quinoxaline

CAS番号:5021-45-4

MF:C14H9BrN2

メガワット:285.138662099838

MDL:MFCD00222258

CID:365546

PubChem ID:329762178

2-(4-Bromophenyl)quinoxaline 化学的及び物理的性質

名前と識別子

-

- 2-(4-Bromophenyl)quinoxaline

- Quinoxaline, 2-(4-bromophenyl)-

- 2-p-bromophenylquinoxaline

- HMS650G21

- ChemDiv1_022329

- AKOS001326222

- CCG-107266

- EU-0072370

- LS-07601

- CS-0314019

- MFCD00222258

- F0381-2652

- SR-01000441211-1

- 5021-45-4

- SCHEMBL973317

- DTXSID70354022

- 2-(4-bromo-phenyl)-quinoxaline

- SR-01000441211

- CHEMBRDG-BB 5128501

- Z57254540

- 2-(4-Bromophenyl)quinoxaline, 96%

- DB-202203

- AG-205/12759837

- STK386793

- G71090

- AH-357/03366011

- DTXCID80305085

- ALBB-023867

-

- MDL: MFCD00222258

- インチ: InChI=1S/C14H9BrN2/c15-11-7-5-10(6-8-11)14-9-16-12-3-1-2-4-13(12)17-14/h1-9H

- InChIKey: FXKZRBJBUFVFNR-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)Br

計算された属性

- せいみつぶんしりょう: 283.99500

- どういたいしつりょう: 283.995

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 251

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 25.8A^2

じっけんとくせい

- 密度みつど: 1.489

- ゆうかいてん: 133-138 °C

- ふってん: 408.2°C at 760 mmHg

- フラッシュポイント: 200.7°C

- 屈折率: 1.682

- PSA: 25.78000

- LogP: 4.05930

2-(4-Bromophenyl)quinoxaline セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H302-H315-H318-H335-H413

- 警告文: P261-P280-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 22-37/38-41

- セキュリティの説明: 26-39

-

危険物標識:

2-(4-Bromophenyl)quinoxaline 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-(4-Bromophenyl)quinoxaline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B805413-10mg |

2-(4-Bromophenyl)quinoxaline |

5021-45-4 | 10mg |

$ 50.00 | 2022-06-06 | ||

| TRC | B805413-50mg |

2-(4-Bromophenyl)quinoxaline |

5021-45-4 | 50mg |

$ 65.00 | 2022-06-06 | ||

| TRC | B805413-100mg |

2-(4-Bromophenyl)quinoxaline |

5021-45-4 | 100mg |

$ 80.00 | 2022-06-06 | ||

| abcr | AB219195-1g |

2-(4-Bromophenyl)quinoxaline, 95%; . |

5021-45-4 | 95% | 1g |

€179.70 | 2025-02-19 | |

| Ambeed | A342984-1g |

2-(4-Bromophenyl)quinoxaline |

5021-45-4 | 95% | 1g |

$84.0 | 2025-03-05 | |

| Ambeed | A342984-250mg |

2-(4-Bromophenyl)quinoxaline |

5021-45-4 | 95% | 250mg |

$34.0 | 2025-03-05 | |

| eNovation Chemicals LLC | Y1258742-250mg |

Quinoxaline, 2-(4-bromophenyl)- |

5021-45-4 | 95% | 250mg |

$75 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1258742-5g |

Quinoxaline, 2-(4-bromophenyl)- |

5021-45-4 | 95% | 5g |

$255 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1258742-10g |

Quinoxaline, 2-(4-bromophenyl)- |

5021-45-4 | 95% | 10g |

$470 | 2025-02-20 | |

| eNovation Chemicals LLC | Y1258742-5g |

Quinoxaline, 2-(4-bromophenyl)- |

5021-45-4 | 95% | 5g |

$255 | 2025-02-20 |

2-(4-Bromophenyl)quinoxaline 関連文献

-

Kachigere B. Harsha,Kanchugarkoppal S. Rangappa RSC Adv. 2016 6 57154

-

Kovuru Gopalaiah,Anupama Saini,Sankala Naga Chandrudu,Devarapalli Chenna Rao,Harsh Yadav,Binay Kumar Org. Biomol. Chem. 2017 15 2259

-

Babita Tanwar,Priyank Purohit,Banothu Naga Raju,Dinesh Kumar,Damodara N. Kommi,Asit K. Chakraborti RSC Adv. 2015 5 11873

-

4. I2 catalyzed tandem protocol for synthesis of quinoxalines via sp3, sp2 and sp C–H functionalizationKamlesh S. Vadagaonkar,Hanuman P. Kalmode,Kaliyappan Murugan,Atul C. Chaskar RSC Adv. 2015 5 5580

5021-45-4 (2-(4-Bromophenyl)quinoxaline) 関連製品

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:5021-45-4)2-(4-Bromophenyl)quinoxaline

清らかである:99%

はかる:5g

価格 ($):239.0